molecular formula C33H34N4O6 B1237717 Chlorin p6 CAS No. 22006-68-4

Chlorin p6

Cat. No.: B1237717
CAS No.: 22006-68-4
M. Wt: 582.6 g/mol
InChI Key: URDZXTPAPNZDNO-JXFKEZNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorin p6, also known as this compound, is a useful research compound. Its molecular formula is C33H34N4O6 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy

1. Cancer Treatment
Chlorin p6 has been extensively studied for its efficacy in PDT for cancer. It operates by generating reactive oxygen species upon light activation, which can induce cell death in tumor cells. Research indicates that this compound exhibits high phototoxicity against various cancer cell lines, including melanoma and glioma. For instance, a study demonstrated that lysyl this compound was 10-100 times more phototoxic than Photofrin II, a commonly used photosensitizer, indicating its potential as a superior alternative in PDT applications .

2. Mechanism of Action
The mechanism behind the effectiveness of this compound involves its localization within cellular organelles such as mitochondria and nuclei. Upon irradiation with specific wavelengths of light (e.g., 698 nm), it produces singlet oxygen through a type II photochemical reaction, leading to apoptosis and necrosis in targeted cells . The expression levels of genes related to cell growth and apoptosis are also affected, enhancing its therapeutic potential .

3. Comparative Studies
this compound has been compared with other photosensitizers like Verteporfin. Studies reveal that this compound derivatives exhibit lower toxicity and higher efficacy in inducing tumor cell death. For example, this compound-based amino acid derivatives have shown promising results in vivo, outperforming Verteporfin in terms of antitumor activity against B16-F10 melanoma tumors in mice .

Other Therapeutic Applications

1. Treatment of Benign Vascular Diseases
Beyond oncology, this compound is being explored for treating benign vascular diseases such as senile macular degeneration and condyloma acuminatum. Its ability to selectively target abnormal blood vessels makes it a candidate for non-malignant conditions where traditional therapies may be less effective .

2. Antimicrobial Properties
Recent studies have indicated that this compound may possess antimicrobial properties, making it useful for treating infections. The photosensitizer can disrupt microbial membranes upon light activation, leading to cell death .

Case Studies

Study Focus Findings
Antitumor ActivityThis compound derivatives showed high efficacy against melanoma cells with low toxicity compared to existing treatments.
Mechanism of ActionDemonstrated the production of singlet oxygen and subsequent apoptosis in A549 lung cancer cells upon light activation.
Comparative EfficacyThis compound-based amino acid conjugates exhibited superior phototoxicity compared to Verteporfin in vivo studies on mice with tumors.

Properties

CAS No.

22006-68-4

Molecular Formula

C33H34N4O6

Molecular Weight

582.6 g/mol

IUPAC Name

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2,20-dicarboxylic acid

InChI

InChI=1S/C33H34N4O6/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29(33(42)43)31-28(32(40)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,34-35H,1,8-10H2,2-6H3,(H,38,39)(H,40,41)(H,42,43)/t16-,20-/m0/s1

InChI Key

URDZXTPAPNZDNO-JXFKEZNVSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C

Synonyms

chlorin p6

Origin of Product

United States

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